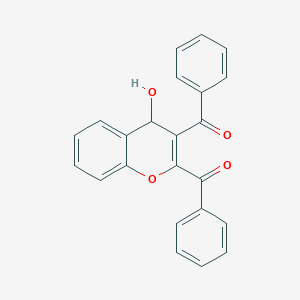
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a benzopyran ring system, which is fused with phenylmethanone groups, making it a significant molecule in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s ability to modulate these targets can lead to changes in cellular signaling pathways, ultimately affecting biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: A derivative with potential medicinal properties.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Another flavonoid derivative with unique chemical properties.
Uniqueness
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) stands out due to its dual phenylmethanone groups, which confer distinct reactivity and stability compared to other benzopyran derivatives. This structural uniqueness allows for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
113810-85-8 |
|---|---|
Molekularformel |
C23H16O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2-benzoyl-4-hydroxy-4H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16O4/c24-20(15-9-3-1-4-10-15)19-22(26)17-13-7-8-14-18(17)27-23(19)21(25)16-11-5-2-6-12-16/h1-14,22,26H |
InChI-Schlüssel |
KFABPLKINSZYFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C3C2O)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



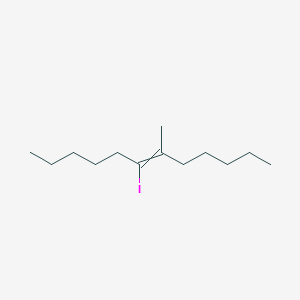
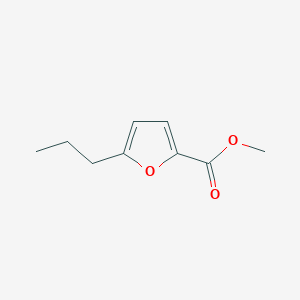
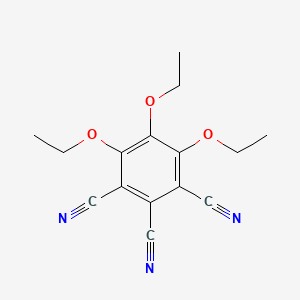
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)
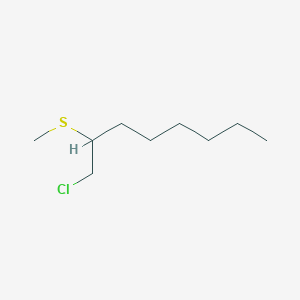

![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
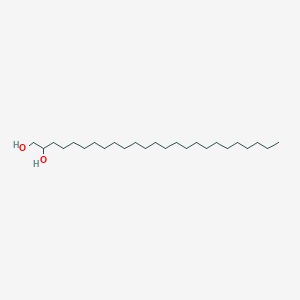
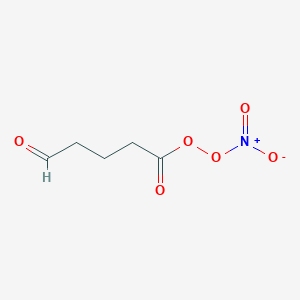
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
